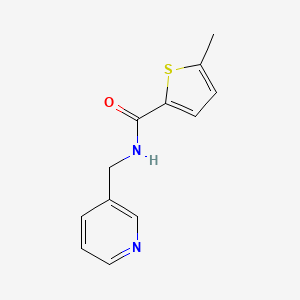
isopropyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate, also known as IDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of isopropyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate varies depending on its application. In medicinal chemistry, this compound has been reported to exert its anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. In anti-inflammatory and antiviral studies, this compound has been shown to inhibit the production of inflammatory cytokines and viral replication, respectively. In biochemistry, this compound has been found to inhibit enzymes by binding to their active sites and modulate protein-protein interactions by binding to specific domains.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects, including the inhibition of cell proliferation, the modulation of immune response, and the regulation of enzyme activity. In addition, this compound has been shown to have low toxicity and good biocompatibility, making it a promising candidate for further biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using isopropyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate in lab experiments is its ease of synthesis and purification. In addition, this compound has been found to be stable under various experimental conditions and can be easily modified to introduce functional groups. However, one of the limitations of using this compound is its relatively low solubility in water, which can affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for isopropyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate research, including the development of novel this compound derivatives with improved pharmacological properties, the investigation of this compound as a potential therapeutic agent for various diseases, and the exploration of this compound as a building block for the synthesis of functional materials. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential side effects in vivo.
Conclusion
In conclusion, this compound is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. Its ease of synthesis and purification, low toxicity, and good biocompatibility make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
Isopropyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate can be synthesized through a multistep process involving the reaction of 3,5-dimethyl-1H-pyrazole with isobutyryl chloride, followed by the reaction of the resulting intermediate with 4-hydroxybenzoic acid and isopropyl alcohol. The final product obtained is this compound, which is a white crystalline powder.
Aplicaciones Científicas De Investigación
Isopropyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its anticancer, anti-inflammatory, and antiviral properties. In biochemistry, this compound has been studied for its ability to inhibit enzymes and modulate protein-protein interactions. In materials science, this compound has been explored for its potential use as a building block in the synthesis of functional materials.
Propiedades
IUPAC Name |
propan-2-yl 4-(3,5-dimethylpyrazol-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10(2)19-15(18)13-5-7-14(8-6-13)17-12(4)9-11(3)16-17/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINYEWWUIROEMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5731890.png)
![1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone](/img/structure/B5731903.png)

![methyl 2-[(4-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5731915.png)
![5-acryloyl-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5731922.png)
![N'-[(cyclohexylacetyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5731928.png)


![methyl [(7-allyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate](/img/structure/B5731951.png)
![2-[(2-chloro-6-nitrobenzyl)thio]pyridine](/img/structure/B5731953.png)
![2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5731959.png)
![2-[(3-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5731967.png)
![ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate](/img/structure/B5731992.png)
![3-bromo-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5731993.png)